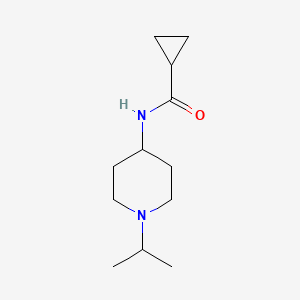
N-(1-isopropyl-4-piperidinyl)cyclopropanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-isopropyl-4-piperidinyl)cyclopropanecarboxamide, commonly known as IPCA-1, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. IPCA-1 is a small molecule that targets the TRIP8b protein, which plays a crucial role in regulating the activity of cyclic AMP (cAMP) in cells. In
作用機序
IPCA-1 targets the TRIP8b protein, which is a regulator of the activity of N-(1-isopropyl-4-piperidinyl)cyclopropanecarboxamide in cells. By modulating the activity of TRIP8b, IPCA-1 can alter the levels of N-(1-isopropyl-4-piperidinyl)cyclopropanecarboxamide in neurons. This alteration can lead to changes in neuronal excitability and neurotransmitter release, which can result in therapeutic effects.
Biochemical and Physiological Effects:
IPCA-1 has been shown to have a range of biochemical and physiological effects. In neuronal cells, IPCA-1 can decrease the levels of N-(1-isopropyl-4-piperidinyl)cyclopropanecarboxamide, which can lead to a decrease in neuronal excitability and neurotransmitter release. In animal models, IPCA-1 has been shown to reduce seizure activity and improve mood. IPCA-1 has also been shown to have anti-inflammatory effects in animal models of inflammation.
実験室実験の利点と制限
One of the major advantages of IPCA-1 for lab experiments is its specificity for the TRIP8b protein. This specificity allows researchers to target specific pathways in cells and study their effects. However, one of the limitations of IPCA-1 is its low solubility in water, which can make it difficult to use in some experiments.
将来の方向性
There are several future directions for research on IPCA-1. One area of interest is in the development of more potent and selective TRIP8b inhibitors. Another area of interest is in the study of IPCA-1 in animal models of neurological disorders such as epilepsy and depression. Additionally, IPCA-1 could be studied in the context of other signaling pathways in cells to better understand its effects. Finally, the development of new drug delivery methods for IPCA-1 could improve its efficacy and reduce its limitations.
合成法
The synthesis of IPCA-1 involves the reaction of cyclopropanecarboxylic acid with 1-isopropyl-4-piperidone in the presence of a reducing agent such as lithium aluminum hydride. The resulting product is then purified through column chromatography to obtain pure IPCA-1.
科学的研究の応用
IPCA-1 has been studied extensively for its potential therapeutic applications. One of the major areas of research is in the treatment of neurological disorders such as epilepsy and depression. Studies have shown that IPCA-1 can modulate the activity of TRIP8b, which in turn regulates the activity of N-(1-isopropyl-4-piperidinyl)cyclopropanecarboxamide in neurons. This modulation can lead to a reduction in seizures and an improvement in mood.
特性
IUPAC Name |
N-(1-propan-2-ylpiperidin-4-yl)cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O/c1-9(2)14-7-5-11(6-8-14)13-12(15)10-3-4-10/h9-11H,3-8H2,1-2H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBVVATOWIXECSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)NC(=O)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(2-biphenylylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5178423.png)

![1-{4-[(2-chloro-1-naphthyl)oxy]butyl}-4-methylpiperidine oxalate](/img/structure/B5178432.png)
![1-[(2-chloro-5-methylphenoxy)acetyl]-4-ethylpiperazine](/img/structure/B5178448.png)

![methyl 3-benzyl-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5178461.png)


![2-heptyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5,7(6H)-dione](/img/structure/B5178501.png)
![2-(2-fluorophenyl)-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(3-pyridinylmethyl)acetamide](/img/structure/B5178509.png)

![4-bromo-N-[3-(dimethylamino)-2-methylpropyl]benzamide](/img/structure/B5178517.png)

![2-{[4-(4-bromophenoxy)butyl]amino}ethanol](/img/structure/B5178525.png)